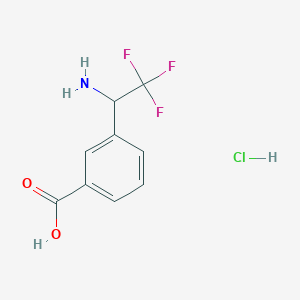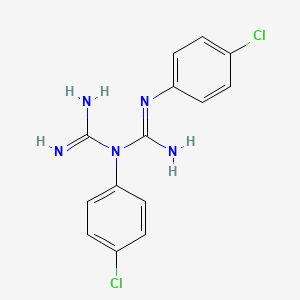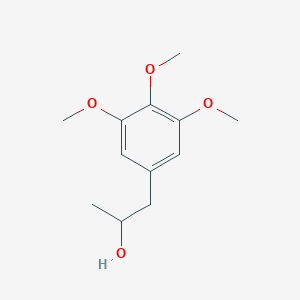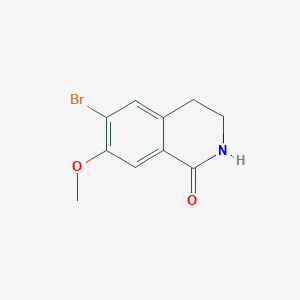![molecular formula C11H12F2N2O2 B12276604 ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is an organic compound characterized by the presence of a hydrazinylidene group attached to a difluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 3,4-difluorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinylidene compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological activity. The difluorophenyl ring enhances the compound’s stability and binding affinity through electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(3,4-difluorophenyl)propanoate
- 3,4-Difluorophenyl Isocyanate
- Aryl Fluorosulfonates
Uniqueness
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is unique due to its specific hydrazinylidene functional group and the presence of difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C11H12F2N2O2 |
|---|---|
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12F2N2O2/c1-3-17-11(16)7(2)14-15-8-4-5-9(12)10(13)6-8/h4-6,15H,3H2,1-2H3/b14-7+ |
InChI-Schlüssel |
IHPUBZBBOOKYLD-VGOFMYFVSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)F)/C |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)


![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)






![N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide](/img/structure/B12276606.png)
![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12276614.png)
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
